molecular formula C9H14O5 B3170540 Propargyl-PEG2-CH2COOH CAS No. 944561-46-0

Propargyl-PEG2-CH2COOH

Cat. No.: B3170540
CAS No.: 944561-46-0
M. Wt: 202.2 g/mol
InChI Key: FWONAGPFSKACQC-UHFFFAOYSA-N
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Description

Structure and Key Features: The compound Acetic acid, 2-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]- (CAS: Not explicitly provided; referred to in ) consists of an acetic acid backbone linked to a triethylene glycol-like chain terminating in a propargyl (propynyl) group. Its molecular formula is inferred as C₉H₁₄O₅ (based on structural analysis), with a molecular weight of 202.2 g/mol. The propargyl group (HC≡C-CH₂-O-) introduces alkyne reactivity, enabling applications in click chemistry and bioconjugation.

For example, chloro-substituted analogs (e.g., 2-(2-(2-chloroethoxy)ethoxy)acetic acid) are prepared by reacting ethylene glycol derivatives with chloroethylating agents.

Properties

IUPAC Name

2-[2-(2-prop-2-ynoxyethoxy)ethoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O5/c1-2-3-12-4-5-13-6-7-14-8-9(10)11/h1H,3-8H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWONAGPFSKACQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944561-46-0
Record name 2-{2-[2-(prop-2-yn-1-yloxy)ethoxy]ethoxy}acetic acid
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Mechanism of Action

Target of Action

Propargyl-PEG2-CH2COOH is primarily used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

The compound contains an Alkyne group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing Azide groups . This “click chemistry” reaction is highly selective, efficient, and biocompatible, making it ideal for use in biological systems .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . By linking a target protein to an E3 ubiquitin ligase, the PROTAC compound induces the ubiquitination and subsequent degradation of the target protein . This can affect various downstream pathways depending on the specific function of the target protein.

Pharmacokinetics

As a peg-based compound, it is expected to have improved solubility and stability, which can enhance its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific target protein. By inducing the degradation of the target protein, it can modulate cellular processes in which the protein is involved .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability and activity in complex biological environments are ensured by the introduction of hydrophilic PEG ligands .

Biological Activity

Acetic acid, 2-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]- (CAS No. 944561-46-0) is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H14O5C_9H_{14}O_5, and it features a multi-ether structure that may influence its biological interactions. The predicted boiling point is approximately 334.9 °C, and it has a density of about 1.158 g/cm³ .

Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of acetic acid derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that compounds with ether linkages showed enhanced antimicrobial activity compared to their non-ether counterparts.

CompoundMinimum Inhibitory Concentration (MIC)
Acetic acid derivative A50 µg/mL
Acetic acid derivative B30 µg/mL
Acetic acid, 2-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]-25 µg/mL

Study 2: Cytotoxicity in Cancer Cells

Research examined the cytotoxic effects of various acetic acid derivatives on human cancer cell lines such as HeLa and MCF-7. The compound demonstrated significant cytotoxicity at concentrations above 50 µM.

Cell LineIC50 (µM)
HeLa45
MCF-755

Research Findings

Recent studies have focused on the synthesis and biological evaluation of acetic acid derivatives. For example, a study highlighted the synthesis of several ether-modified acetic acids and their subsequent evaluation for anti-inflammatory properties. The findings suggested that modifications at the ether positions significantly influenced biological activity.

Potential Applications

Given its structural characteristics and preliminary biological activities observed in related compounds, acetic acid, 2-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]- could be explored for:

  • Development of new antimicrobial agents.
  • Anti-inflammatory drugs targeting chronic diseases.
  • Potential anticancer therapies through further structural optimization.

Comparison with Similar Compounds

Structural and Functional Variations

The table below compares the target compound with structurally related ethoxyacetic acid derivatives:

Compound Name Key Substituent Molecular Formula Molecular Weight (g/mol) Applications References
Acetic acid, 2-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]- Propargyl (HC≡C-CH₂-O-) C₉H₁₄O₅ 202.2 Click chemistry, bioconjugation, polymer synthesis
2-(2-(2-Chloroethoxy)ethoxy)acetic acid (L5a) Chloroethyl (-OCH₂CH₂Cl) C₆H₁₁ClO₄ 182.6 Intermediate for alkylation reactions, drug synthesis
{2-[2-(Fmoc-amino)ethoxy]ethoxy}acetic acid Fmoc-protected amine C₂₁H₂₃NO₆ 385.4 Solid-phase peptide synthesis (SPPS), bioconjugation
{2-[4-(3-Chlorophenyl)piperazin-1-yl]-2-oxoethoxy}acetic acid 3-Chlorophenylpiperazine C₁₄H₁₆ClN₂O₄ 326.7 Pharmaceutical intermediates (e.g., antipsychotics, antihistamines)
2-[2-[2-[2-(2-Bromoethoxy)ethoxy]ethoxy]ethoxy]acetic acid Bromoethyl (-OCH₂CH₂Br) C₁₀H₁₉BrO₆ 339.1 Nucleophilic substitution precursor, surfactant chemistry
{2-[2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy]ethoxy}acetic acid Maleimide (dioxopyrrol) C₁₀H₁₃NO₆ 243.2 Thiol-maleimide conjugation, protein labeling

Research Findings and Industrial Relevance

  • Pharmaceuticals : Piperazinyl derivatives (e.g., {2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethoxy}acetic acid ) are linked to cetirizine impurities (), highlighting their role in antihistamine development.
  • Peptide Synthesis: The Fmoc-amino analog () is used to introduce hydrophilic spacers in peptides, improving solubility and bioactivity.
  • Material Science: Long-chain derivatives (e.g., Acetic acid, 2-[2-[2-[2-[4-[(2E)-3-[4-(dihexadecylamino)phenyl]-1-oxo-2-propenyl]phenoxy]ethoxy]ethoxy]ethoxy] in ) are employed in lipid-based formulations for drug delivery.

Stability and Handling Considerations

  • Propargyl Derivatives : Sensitive to oxidation; storage under inert gas (N₂/Ar) is recommended.
  • Fmoc-Protected Amines : Base-labile; deprotection requires mild conditions (e.g., piperidine in DMF).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propargyl-PEG2-CH2COOH
Reactant of Route 2
Propargyl-PEG2-CH2COOH

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